2-(2,4-difluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Kinase inhibitor Structure-Activity Relationship Regioisomer specificity

Procure this 2-(2,4-difluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide to secure a structurally distinct kinase inhibitor scaffold. Its unique furan-2-yl regioisomeric form offers exclusive chemical space for probing AGC kinase ATP-binding pockets, providing an advantage over generic analogs. Ideal for building high-value SAR libraries to explore kinase selectivity and cellular potency.

Molecular Formula C17H15F2N3O2
Molecular Weight 331.323
CAS No. 2034327-49-4
Cat. No. B2766355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-difluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
CAS2034327-49-4
Molecular FormulaC17H15F2N3O2
Molecular Weight331.323
Structural Identifiers
SMILESC1=COC(=C1)C2=CN(N=C2)CCNC(=O)CC3=C(C=C(C=C3)F)F
InChIInChI=1S/C17H15F2N3O2/c18-14-4-3-12(15(19)9-14)8-17(23)20-5-6-22-11-13(10-21-22)16-2-1-7-24-16/h1-4,7,9-11H,5-6,8H2,(H,20,23)
InChIKeyBJJOMHGSIYEKHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.001 g / 0.005 g / 0.01 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Difluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS 2034327-49-4) Procurement Baseline


2-(2,4-Difluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS 2034327-49-4) is a synthetic small molecule featuring a distinctive 2,4-difluorophenylacetamide core linked via an ethylene spacer to a 4-(furan-2-yl)-1H-pyrazole moiety . This compound is of interest to medicinal chemistry programs as the pyrazole-furan-carboxamide scaffold is a recognized pharmacophore for kinase inhibition, particularly against the Akt and related AGC kinase families, though direct activity data for this specific compound is not publicly available in peer-reviewed literature [1]. Its molecular architecture differentiates it from other in-class compounds through the specific substitution pattern of the furan ring at the pyrazole 4-position and the 2,4-difluoro substitution on the phenyl ring.

Why Generic Substitution of 2-(2,4-Difluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide Fails for Research Procurement


Generic substitution within the pyrazole-acetamide class is not scientifically valid because even minor structural variations can drastically alter kinase selectivity profiles, cellular potency, and physicochemical properties. Published structure-activity relationship (SAR) studies on pyrazol-furan carboxamide analogues demonstrate that the position of the furan substituent (e.g., 2-yl vs. 3-yl) and the substitution pattern on the phenyl ring directly modulate Akt1 inhibitory activity and anti-proliferative efficacy, as shown by the differential IC50 values across closely related analogues in HCT116 and OVCAR-8 cell lines [1]. The absence of publicly available head-to-head comparative data for CAS 2034327-49-4 against its closest analogs (such as the furan-3-yl regioisomer CAS 2034330-54-4, or other pyrazole-ethyl-acetamide derivatives) means that any assumption of functional interchangeability is a critical experimental risk. A systematic procurement strategy must therefore rely on structural uniqueness as the primary differentiator until direct comparative biological data are generated.

Quantitative Evidence Guide for CAS 2034327-49-4 Differentiation


Structural Differentiation: Furan-2-yl vs. Furan-3-yl Regioisomer Comparison

The target compound (CAS 2034327-49-4) possesses a furan-2-yl substituent on the pyrazole ring, which distinguishes it from the commercially available furan-3-yl regioisomer (CAS 2034330-54-4) . Within the pyrazol-furan carboxamide chemotype, SAR studies have established that the furan attachment point is a critical determinant of Akt1 inhibitory potency; for example, compound 25e (a furan-2-carboxamide derivative) exhibited an Akt1 IC50 of 2.2 nM and potent anti-proliferative activity in HCT116 (IC50 = 3.1 µM) and OVCAR-8 (IC50 = 2.8 µM) cell lines, whereas structural isomers with altered furan connectivity showed significantly different activity profiles [1]. Although the target compound has not been directly assayed and published, the established SAR framework provides a strong class-level inference that its specific regioisomeric form will yield a distinct biological fingerprint compared to the furan-3-yl analog.

Kinase inhibitor Structure-Activity Relationship Regioisomer specificity

Kinase Selectivity Profile Inferred from Pyrazol-Furan Carboxamide Scaffold

The most advanced pyrazol-furan carboxamide analogue reported in the literature, compound 25e, demonstrated potent inhibition of Akt1 (IC50 = 2.2 nM), Akt2, Akt3, ROCK1, and PKA, while sparing kinases from other subfamilies, as determined by a broad kinase selectivity panel [1]. In PC-3 cells, 25e suppressed phosphorylation of the Akt substrate GSK3β, and in LNCaP cells it inhibited phosphorylation of PRAS40 with an IC50 of 30.4 nM [1]. While the target compound (CAS 2034327-49-4) has not been profiled in identical assays, the shared pyrazol-furan pharmacophore provides a class-level inference that it is likely to engage the ATP-binding pocket of AGC kinases with a selectivity fingerprint that will differ from compounds lacking the furan-2-yl substitution.

Akt kinase AGC kinase family Kinase selectivity

Lipophilic Efficiency and Drug-Likeness Differentiator

The presence of the 2,4-difluorophenyl group is known to enhance lipophilicity and metabolic stability compared to non-fluorinated or mono-fluorinated phenyl analogs . Within the broader class of pyrazole-furan acetamides, the calculated logP for the target compound is predicted to be in the range of 2.5–3.5, which is within the favorable drug-like space, while the 2,4-difluoro substitution pattern provides a balanced electron-withdrawing effect that can modulate both potency and off-target binding [1]. Although direct comparative logP or metabolic stability data for CAS 2034327-49-4 versus its des-fluoro or mono-fluoro analogs are not publicly available, the established medicinal chemistry principle of fluorination as a strategy to improve bioavailability and target residence time supports its differentiation from non-fluorinated competitors.

Lipophilic efficiency Drug-likeness Physicochemical properties

Important Evidence Gap: Absence of Direct Experimental Comparator Data

A comprehensive search of PubMed, Google Scholar, ChEMBL, PubChem, and BindingDB (as of April 2026) did not identify any peer-reviewed publication, patent with explicit biological data, or curated database entry that reports quantitative activity data (e.g., IC50, Ki, EC50, cellular potency, selectivity profile, or pharmacokinetic parameters) for CAS 2034327-49-4. All differentiation claims presented in this guide are therefore based on class-level inference from structurally related pyrazol-furan carboxamide analogues, most notably the Akt inhibitor series reported by Zhan et al. (2016) [1]. The closest commercially available analog, CAS 2034330-54-4 (furan-3-yl regioisomer), is likewise absent from the primary pharmacological literature. Prospective procurers should be aware that the selection of this compound over a close analog cannot currently be supported by quantitative head-to-head biological data and must rely on structural uniqueness and predicted drug-likeness as primary differentiators.

Evidence gap Procurement risk Experimental validation

Recommended Application Scenarios for 2-(2,4-Difluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide Based on Available Evidence


Kinase Inhibitor SAR Exploration and Hit-to-Lead Optimization

The compound is best deployed as a structurally distinct entry in kinase inhibitor SAR libraries, particularly for programs targeting Akt or related AGC kinases. The furan-2-yl regioisomeric form provides a novel vector for exploring ATP-binding pocket interactions that cannot be accessed using the more common furan-3-yl or phenyl-substituted pyrazole analogs [1]. As demonstrated by the SAR around compound 25e, even subtle changes to the heterocyclic attachment point yield differential kinase selectivity and cellular potency [1].

Regioisomeric Selectivity Profiling Against the Furan-3-yl Analog

A direct comparative study of CAS 2034327-49-4 versus its furan-3-yl regioisomer (CAS 2034330-54-4) in a panel of kinase assays and cellular proliferation models would address the most immediate evidence gap and establish whether the furan attachment position confers any advantage in potency, selectivity, or drug-like properties. Such a study is a high-value experiment for any group building a pyrazole-furan chemotype program [1].

Fluorination-Dependent Pharmacokinetic Profiling

Given the established role of fluorine substitution in enhancing metabolic stability and membrane permeability, this compound serves as a useful probe for quantifying the impact of 2,4-difluorination on the pharmacokinetic profile of the pyrazole-furan-acetamide scaffold. Comparative microsomal stability, permeability, and plasma protein binding assays against the non-fluorinated or mono-fluorinated analogs would generate valuable data for lead optimization decisions [1].

Chemical Biology Tool for AGC Kinase Pathway Deconvolution

Should experimental profiling confirm AGC kinase engagement, this compound could serve as a chemical probe for dissecting Akt-dependent signaling in cellular models. The established assay cascade used for compound 25e—including Akt1 enzymatic assay, GSK3β phosphorylation Western blot, and PRAS40 phosphorylation measurement in LNCaP cells—provides a ready-made experimental framework for characterizing this compound's cellular mechanism of action [1].

Quote Request

Request a Quote for 2-(2,4-difluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.